molecular formula C22H27N3O2 B11825719 Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11825719
M. Wt: 365.5 g/mol
InChI Key: FWZKBYPJRDBDFT-UHFFFAOYSA-N
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Description

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common method includes the formation of the pyrrolidine ring followed by the introduction of the pyridine ring and the benzyl ester group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione: Known for its bioactive properties and used in medicinal chemistry.

    Pyrrolizines: Another class of compounds with a pyrrolidine ring, known for their biological activity.

    Prolinol: A derivative of pyrrolidine with applications in organic synthesis.

Uniqueness

Benzyl 2-(5-methyl-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

benzyl 2-(5-methyl-6-pyrrolidin-1-ylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C22H27N3O2/c1-17-14-19(15-23-21(17)24-11-5-6-12-24)20-10-7-13-25(20)22(26)27-16-18-8-3-2-4-9-18/h2-4,8-9,14-15,20H,5-7,10-13,16H2,1H3

InChI Key

FWZKBYPJRDBDFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCCC2)C3CCCN3C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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